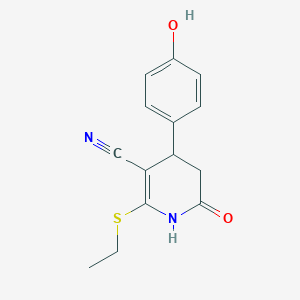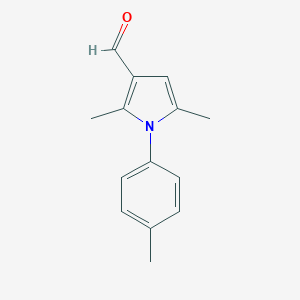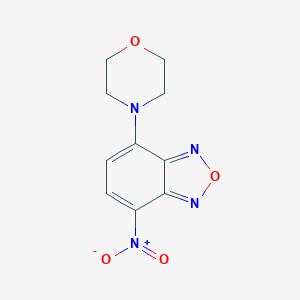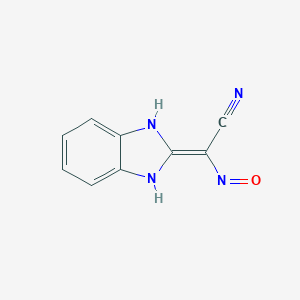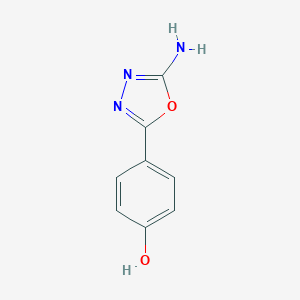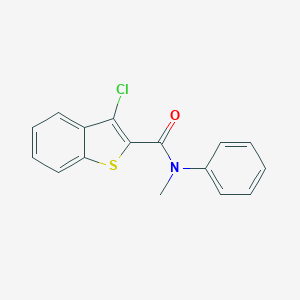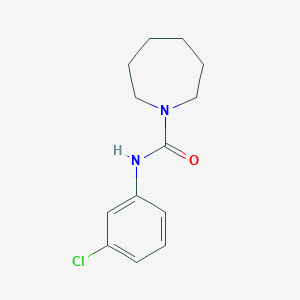
N-(3-chlorophenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)azepane-1-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of azepane carboxamides. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of N-(3-chlorophenyl)azepane-1-carboxamide is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, N-(3-chlorophenyl)azepane-1-carboxamide may be able to protect neurons from damage and improve their function.
Effets Biochimiques Et Physiologiques
N-(3-chlorophenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, which is a neurotransmitter that is important for learning and memory. It has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)azepane-1-carboxamide is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(3-chlorophenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its long-term safety and efficacy. Other potential future directions include investigating the role of the sigma-1 receptor in other cellular processes and developing new compounds that are more potent and selective for this receptor.
In conclusion, N-(3-chlorophenyl)azepane-1-carboxamide is a synthetic compound that has shown promise for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)azepane-1-carboxamide involves the reaction of 3-chlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final compound. The yield of the synthesis process is reported to be around 60%.
Applications De Recherche Scientifique
N-(3-chlorophenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating neuronal activity. The compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
301681-03-8 |
|---|---|
Nom du produit |
N-(3-chlorophenyl)azepane-1-carboxamide |
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17) |
Clé InChI |
YUFQDZPPZGYQKQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Pictogrammes |
Corrosive; Irritant |
Solubilité |
5.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



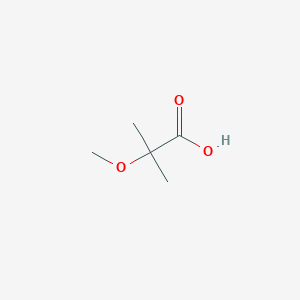

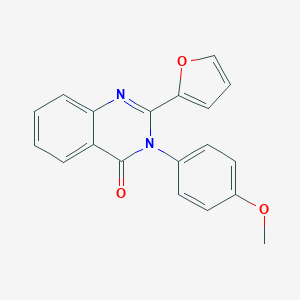
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
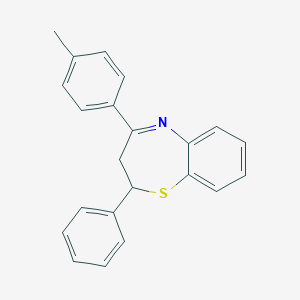
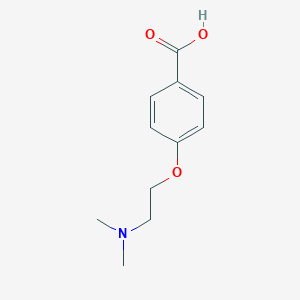
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
